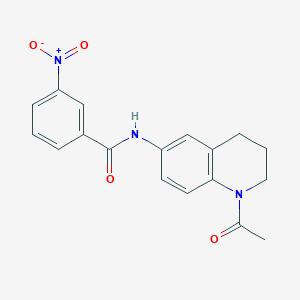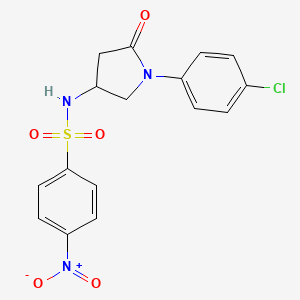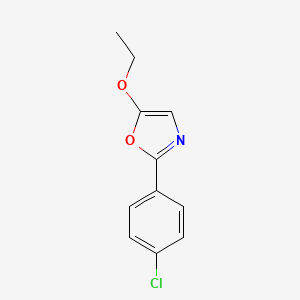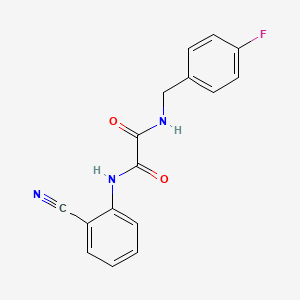
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide is a compound that can be categorized within the family of quinazolin-4(3H)-ones and quinolin-2-ones, which are heterocyclic compounds featuring a fused benzene and pyrimidine ring. These compounds are of interest due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of related quinazolin-4(3H)-ones and quinolin-2-ones can be achieved through various methods. One approach involves the one-pot cascade synthesis using nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols, which is an efficient and environmentally benign method . Another method includes the synthesis from 2-aminobenzamides and orthoesters in the presence of acetic acid, which allows for the preparation of quinazolin-4(3H)-ones in one step . Additionally, quinazolin-4(3H)-ones can be synthesized from 2-halobenzamides and nitriles using a Lewis acid Cu-catalyzed reaction . An efficient method for synthesizing related 3-amino-1H-quinolin-2-one involves the condensation of o-nitrobenzaldehyde with hippuric acid, followed by a series of reduction, isomerization, cyclization, and hydrolysis steps .
Molecular Structure Analysis
The molecular structure of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide would consist of a quinolin-2-one core with an acetyl group at the 1-position and a nitrobenzamide moiety at the 6-position. The synthesis methods described in the papers provide insights into the formation of the quinazolinone and quinolinone rings, which are key structural elements in the compound of interest .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazolin-4(3H)-ones and quinolin-2-ones typically involve nucleophilic addition, cyclization, and dehydrogenative coupling reactions. The use of catalysts such as nickel and copper plays a crucial role in facilitating these reactions, as does the presence of bases like tBuOK . The reactions are generally tolerant of various functional groups, which allows for the synthesis of a wide range of structures .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide are not detailed in the provided papers, the properties of related compounds can be inferred. Quinazolin-4(3H)-ones and quinolin-2-ones are characterized by their melting points, FT-IR, 1H-NMR, 13C-NMR, and HRMS data . These properties are indicative of the compound's purity and structure and are essential for confirming the identity of the synthesized compounds. The presence of the nitro group and the acetyl group in the compound of interest would likely influence its reactivity and solubility.
科学的研究の応用
Psycho- and Neurotropic Profiling
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide and its derivatives have been studied for their psycho- and neurotropic properties. These studies have utilized a variety of tests such as open field test, elevated plus maze, rotarod test, and others to evaluate sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. Some derivatives have shown promise as psychoactive compounds due to their potent anti-anxiety and anti-amnesic activities, making them candidates for further studies in this field (Podolsky, Shtrygol’, & Zubkov, 2017).
Anticancer Activity
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide derivatives have also been explored for their anticancer potential. In particular, studies have focused on their ability to induce cell death in cancer cells such as MCF-7 cells through mechanisms like G2/M phase cell cycle arrest. These investigations are crucial in identifying new therapeutic compounds for cancer treatment (Shyamsivappan et al., 2022).
Corrosion Inhibition
Research has also been conducted on the use of quinoline derivatives, including N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide, in corrosion inhibition. These studies are significant in the field of materials science, especially for protecting metals like steel in corrosive environments. Electrochemical and quantum chemical studies have shown that these compounds can effectively inhibit corrosion, making them valuable in industrial applications (Ansari, Ramkumar, Nalini, & Quraishi, 2016).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-9-3-5-13-10-15(7-8-17(13)20)19-18(23)14-4-2-6-16(11-14)21(24)25/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRGVPNLRIPWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

phosphonium iodide](/img/structure/B3011240.png)
![Methyl 6-benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3011241.png)

![N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011245.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011247.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3011250.png)



![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011259.png)
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-(dimethylamino)benzamide](/img/structure/B3011260.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B3011262.png)